3-(2-Hydroxyphenyl)propanal
Overview
Description
3-Hydroxy-3-(2-hydroxyphenyl)propanal is a member of phenols1. It is a phenyl propionic acid derivative and was found to be one of the constituents of Justicia pectoralis Jacq. extract2.
Synthesis Analysis
The synthesis of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone has been analyzed in a study3. The optimization of the compound was carried out with DFT using B3LYP method utilizing 6-311++G (d,p) basis set3. The structure parameters of the compounds such as molecular geometry, bond lengths, bond angles, atomic charge, and HOMO-LUMO energy gap have been investigated3.
Molecular Structure Analysis
The molecular formula of 3-(2-hydroxyphenyl)propanal is C9H10O24. Its average mass is 150.174 Da and its monoisotopic mass is 150.068085 Da4.
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the aldehydic H-abstraction reaction of propanal by HO2 greatly contributes to the combustion behavior in the negative temperature coefficient regime5.Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-3-(2-hydroxyphenyl)propanal is 166.17 g/mol1. It has a topological polar surface area of 57.5 Ų and a complexity of 1471.Scientific Research Applications
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Antimicrobial Research
- Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of amino acid derivatives that exhibit antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
- Methods of Application : The synthesis involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
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Organic Synthesis
- Summary of Application : Aryl-3-propanaldehydes, which can be synthesized from 3-(2-Hydroxyphenyl)propanal, have demonstrated themselves as synthetically useful in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .
- Methods of Application : The synthesis involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation .
- Results : The methodology developed allows for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .
-
Antimicrobial Development
- Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of amino acid derivatives that exhibit antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
- Methods of Application : The synthesis involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
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Biotechnological Production
- Summary of Application : 3-Hydroxypropionaldehyde (3-HPA), which can be synthesized from 3-(2-Hydroxyphenyl)propanal, is used in food preservation, as a precursor for many modern chemicals such as acrolein, acrylic acid, and 1,3-propanediol (1,3-PDO), and for polymer production .
- Methods of Application : The synthesis involves a dynamic, multi-component system (HPA system) and can be obtained both through traditional chemistry and bacterial fermentation .
- Results : The biotechnological production of 3-HPA from renewable resources is desirable both for use of 3-HPA in foods and for the production of bulk chemicals .
-
Antimicrobial Development
- Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of amino acid derivatives that exhibit antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
- Methods of Application : The synthesis involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
-
Organic Synthesis
- Summary of Application : 3-(2-Hydroxyphenyl)propanal has been used in the synthesis of 3-propanal derivatives through a five-step process .
- Methods of Application : The synthesis involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation .
- Results : The methodology developed allows for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .
Safety And Hazards
Specific safety data for 3-(2-Hydroxyphenyl)propanal is not readily available. However, safety data sheets for similar compounds suggest that precautions should be taken to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation7.
Future Directions
The biotechnological production of similar compounds from renewable resources is desirable both for use in foods and for the production of bulk chemicals6. The main challenge will be the efficient production and recovery of pure compounds6.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
3-(2-hydroxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6-7,11H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHMXWXZBNGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439524 | |
Record name | 3-(2-hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)propanal | |
CAS RN |
53580-62-4 | |
Record name | 3-(2-hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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